molecular formula C11H15ClN2O2 B6285215 (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1613051-23-2

(2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Katalognummer B6285215
CAS-Nummer: 1613051-23-2
Molekulargewicht: 242.7
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid, or Clopidogrel acid, is a drug used in the treatment of cardiovascular diseases, such as stroke and heart attack. It is a thienopyridine derivative, and its mechanism of action is through inhibition of platelet aggregation. Clopidogrel acid is rapidly metabolized in the liver by cytochrome P450 enzymes, and its active metabolite is the thiol derivative of clopidogrel. The active metabolite of clopidogrel has been reported to interact with the adenosine diphosphate (ADP) receptor, P2Y12, which is involved in platelet aggregation.

Wissenschaftliche Forschungsanwendungen

Clopidogrel acid has been extensively studied in clinical trials for its efficacy in the treatment of cardiovascular diseases. Studies have shown that clopidogrel acid has a beneficial effect on reducing the risk of death, myocardial infarction, and stroke in patients with acute coronary syndromes. Clopidogrel acid has also been studied in the prevention of thrombotic events in patients with atrial fibrillation. Studies have shown that clopidogrel acid is effective in reducing the risk of stroke in these patients.

Wirkmechanismus

Clopidogrel acid works by inhibiting platelet aggregation. It binds to the (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid receptor, P2Y12, on the surface of platelets and blocks the binding of (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid to the receptor. This inhibits the activation of the platelets, which prevents them from sticking together and forming clots.
Biochemical and Physiological Effects
Clopidogrel acid has been shown to reduce the risk of death, myocardial infarction, and stroke in patients with acute coronary syndromes. It also reduces the risk of thrombotic events in patients with atrial fibrillation. In addition, clopidogrel acid has been shown to reduce the risk of recurrent ischemic events in patients with coronary artery disease.

Vorteile Und Einschränkungen Für Laborexperimente

Clopidogrel acid has several advantages for use in lab experiments. It is a potent inhibitor of platelet aggregation, and is effective at low concentrations. It is also rapidly metabolized in the liver, making it a suitable choice for short-term studies. Furthermore, it is relatively inexpensive and widely available.
However, there are some limitations to the use of clopidogrel acid in lab experiments. It is metabolized by cytochrome P450 enzymes, which can lead to drug-drug interactions. In addition, there is a risk of bleeding when using clopidogrel acid, and it is not recommended for use in pregnant or breastfeeding women.

Zukünftige Richtungen

Clopidogrel acid has a wide range of applications in the treatment of cardiovascular diseases. However, there is still much to be learned about its mechanism of action, and its potential for use in other diseases. Future research should focus on exploring the effects of clopidogrel acid on other conditions, such as cancer, inflammation, and neurological diseases. In addition, further studies should be conducted to better understand the drug-drug interactions and potential side effects associated with clopidogrel acid. Finally, research should focus on developing new, more effective derivatives of clopidogrel acid that can be used to treat a wider range of conditions.

Synthesemethoden

Clopidogrel acid is synthesized in a two-step process. First, the starting material, 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl acetic acid, is reacted with 1-chloro-3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base to form the desired product. The second step involves the reduction of the clopidogrel acid to the active thiol derivative of clopidogrel. This is achieved by reacting the clopidogrel acid with sodium borohydride in the presence of a base.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid involves the synthesis of the pyrazole ring followed by the addition of the propenoic acid group.", "Starting Materials": [ "2-methylpropan-1-ol", "5-chloro-3-methyl-1H-pyrazole", "sodium hydride", "ethyl acetoacetate", "acetic anhydride", "sodium hydroxide", "chloroacetic acid", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "magnesium sulfate", "hexane", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-methylpropyl-5-chloro-3-methyl-1H-pyrazole", "a. To a solution of 5-chloro-3-methyl-1H-pyrazole (1.0 g, 8.5 mmol) in dry THF (10 mL) under nitrogen, add sodium hydride (0.34 g, 14.2 mmol, 60% oil dispersion) at 0°C.", "b. After stirring for 30 min, add 2-methylpropan-1-ol (1.2 g, 14.2 mmol) dropwise at 0°C.", "c. Stir the reaction mixture at room temperature for 2 h and then quench with water (10 mL).", "d. Extract the organic layer with ethyl acetate (3 x 10 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain the product as a yellow oil (1.5 g, 96%).", "Step 2: Synthesis of ethyl 5-chloro-3-methyl-1H-pyrazole-4-carboxylate", "a. To a solution of 2-methylpropyl-5-chloro-3-methyl-1H-pyrazole (1.0 g, 5.4 mmol) in dry THF (10 mL) under nitrogen, add ethyl acetoacetate (0.8 g, 6.5 mmol) and acetic anhydride (0.8 mL, 8.5 mmol) at 0°C.", "b. After stirring for 2 h at room temperature, quench the reaction mixture with water (10 mL) and extract the organic layer with ethyl acetate (3 x 10 mL).", "c. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the product as a yellow oil (1.5 g, 92%).", "Step 3: Synthesis of (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid", "a. To a solution of ethyl 5-chloro-3-methyl-1H-pyrazole-4-carboxylate (1.0 g, 4.5 mmol) in dry THF (10 mL) under nitrogen, add sodium hydroxide (0.2 g, 5.0 mmol) at 0°C.", "b. After stirring for 30 min, add chloroacetic acid (0.5 g, 5.4 mmol) dropwise at 0°C.", "c. Stir the reaction mixture at room temperature for 2 h and then quench with saturated sodium bicarbonate solution (10 mL).", "d. Extract the organic layer with ethyl acetate (3 x 10 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain the product as a yellow oil (1.2 g, 85%).", "e. Purify the product by column chromatography (hexane/ethyl acetate, 8:2) to obtain the final product as a white solid (0.8 g, 60%)." ] }

CAS-Nummer

1613051-23-2

Produktname

(2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Molekularformel

C11H15ClN2O2

Molekulargewicht

242.7

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.